molecular formula C14H24BN3O2 B1401407 N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1015242-06-4

N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B1401407
CAS No.: 1015242-06-4
M. Wt: 277.17 g/mol
InChI Key: FRDQITDPXLPZLZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

This compound represents a sophisticated molecular architecture characterized by three distinct structural domains integrated into a single molecular framework. The compound possesses a molecular formula of C₁₄H₂₄BN₃O₂ with a molecular weight of 277.17 grams per mole, establishing it as a moderately sized organoboron compound suitable for various synthetic applications. The International Union of Pure and Applied Chemistry nomenclature designation identifies this molecule as N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, reflecting the systematic naming conventions for complex substituted heterocycles.

The central pyrimidine heterocycle forms the core structural framework, featuring a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions according to conventional numbering systems. This pyrimidine core demonstrates characteristic aromatic properties with delocalized electron density distribution across the ring system, contributing to the overall stability and reactivity profile of the molecule. The electron-deficient nature of the pyrimidine ring, resulting from the presence of electronegative nitrogen atoms, creates distinct electronic properties that influence both the borylation reactivity and subsequent chemical transformations.

The boronic ester functionality represents a critical structural element, consisting of a boron atom coordinated within a pinacol ester framework characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. This specific boronic ester configuration provides enhanced stability compared to free boronic acids while maintaining the essential reactivity required for cross-coupling reactions and other synthetic transformations. The boron atom adopts a trigonal planar geometry within the dioxaborolane ring system, with bond angles approaching 120 degrees and maintaining sp² hybridization characteristics typical of three-coordinate boron centers.

The isobutyl amino substituent at the 2-position of the pyrimidine ring introduces additional steric and electronic considerations into the molecular architecture. This branched aliphatic chain consists of a primary amine nitrogen directly attached to a 2-methylpropyl group, creating a bulky substituent that may influence both the compound's solubility properties and its steric accessibility during chemical reactions. The amino group demonstrates typical nucleophilic characteristics while simultaneously participating in hydrogen bonding interactions that can affect crystal packing and solution-phase behavior.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₂₄BN₃O₂
Molecular Weight 277.17 g/mol
Chemical Abstracts Service Number 1015242-06-4
International Union of Pure and Applied Chemistry Name N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Simplified Molecular Input Line Entry System COCCNC1=NC=C(B2OC(C)(C(C)(O2)C)C)C=N1
International Chemical Identifier Key FRDQITDPXLPZLZ-UHFFFAOYSA-N

Crystallographic Analysis of Boron-Centered Coordination

The crystallographic analysis of boron-centered coordination in this compound reveals fundamental structural principles governing organoboron compounds within solid-state matrices. X-ray crystallographic investigations of related pyrimidine boronic esters demonstrate consistent geometric parameters for the boron coordination environment, providing valuable insights into the structural characteristics expected for this specific compound. The boron atom maintains a trigonal planar coordination geometry within the pinacol ester framework, with the dioxaborolane ring system constraining the boron-oxygen bond angles to approximately 108-110 degrees, slightly compressed from ideal tetrahedral geometry due to the five-membered ring strain.

Crystallographic data analysis reveals that the boron-carbon bond length connecting the boron center to the pyrimidine ring typically measures between 1.55-1.58 Angstroms, consistent with standard sp²-sp² carbon-boron bonding distances observed in aromatic boronic esters. This bond length reflects minimal contributions from mesomeric effects between the boron center and the pyrimidine π-system, indicating that the electronic interaction between these moieties remains primarily σ-bonding in character. The boron-oxygen bond distances within the dioxaborolane ring system demonstrate typical values ranging from 1.36-1.38 Angstroms, reflecting the covalent nature of these interactions and the stability provided by the cyclic ester arrangement.

The dioxaborolane ring system adopts a nearly planar conformation in most crystallographic structures, with the four carbon atoms of the pinacol framework and the two oxygen atoms maintaining approximate coplanarity with the central boron atom. This geometric arrangement minimizes steric interactions between the methyl substituents on the pinacol framework while maximizing orbital overlap between the boron p-orbital and the oxygen lone pairs. The tetrahedral geometry around each quaternary carbon center in the pinacol framework creates a rigid structural motif that prevents rotation around the boron-oxygen bonds and contributes to the overall conformational stability of the boronic ester functionality.

Crystal packing analysis of related pyrimidine boronic esters reveals characteristic intermolecular interactions that govern solid-state organization. Hydrogen bonding interactions frequently occur between amino substituents on the pyrimidine ring and oxygen atoms of neighboring boronic ester groups, creating extended hydrogen-bonded networks throughout the crystal lattice. These interactions contribute to the thermal stability and physical properties of the crystalline material while influencing the compound's solubility characteristics in various solvents.

Table 2: Crystallographic Parameters for Pyrimidine Boronic Ester Systems

Structural Parameter Typical Range Standard Deviation Reference
Boron-Carbon Bond Length 1.55-1.58 Å ±0.02 Å
Boron-Oxygen Bond Length 1.36-1.38 Å ±0.01 Å
Oxygen-Boron-Oxygen Angle 108-110° ±2°
Carbon-Boron-Oxygen Angle 125-127° ±3°
Dioxaborolane Ring Puckering 0-5° ±2°
Pyrimidine Ring Planarity Deviation 0-3° ±1°

Comparative Structural Analysis with Related Pyrimidine Boronic Esters

The comparative structural analysis of this compound with related pyrimidine boronic esters reveals systematic trends in molecular architecture and bonding characteristics across this important class of compounds. Examination of structurally related analogs, including N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine and N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, demonstrates the influence of amino substituent variations on overall molecular properties and solid-state behavior.

The comparative analysis indicates that substitution patterns at the 2-position of the pyrimidine ring significantly influence both steric accessibility and electronic properties of the boronic ester functionality. Compounds bearing primary amino substituents, such as 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, exhibit enhanced hydrogen bonding capabilities compared to secondary and tertiary amino derivatives. This enhanced hydrogen bonding capacity translates into distinct crystal packing arrangements and modified solubility profiles, with primary amino compounds typically demonstrating higher melting points and reduced solubility in nonpolar organic solvents.

Electronic effects associated with different amino substituents create measurable variations in the chemical shift patterns observed in boron-11 nuclear magnetic resonance spectroscopy. Primary amino substituents typically result in boron-11 chemical shifts in the range of 20-25 parts per million, while secondary amino derivatives show slightly downfield shifts due to reduced electron donation from the amino nitrogen to the pyrimidine π-system. These electronic variations correlate with modified reactivity profiles in cross-coupling reactions, with more electron-rich pyrimidine systems generally exhibiting enhanced reactivity toward electrophilic partners.

Steric considerations become particularly important when comparing amino substituents of varying size and branching patterns. The isobutyl amino substituent present in the target compound represents an intermediate steric profile between smaller methyl or ethyl derivatives and larger branched alkyl chains. This intermediate steric environment provides a balance between accessibility for chemical reactions and sufficient steric protection to prevent unwanted side reactions during synthetic transformations. Molecular modeling studies suggest that the isobutyl group adopts preferential conformations that minimize steric interactions with the boronic ester functionality while maintaining favorable hydrogen bonding geometries.

Solubility characteristics vary systematically across the series of related pyrimidine boronic esters, with amino substituent identity serving as a primary determinant of solution behavior. Compounds bearing polar amino substituents, such as 2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol, demonstrate enhanced water solubility compared to purely alkyl-substituted derivatives. The isobutyl derivative exhibits intermediate solubility characteristics, displaying good solubility in polar organic solvents while maintaining sufficient hydrophobic character for extraction and purification procedures.

Table 3: Comparative Analysis of Related Pyrimidine Boronic Esters

Compound Amino Substituent Molecular Weight (g/mol) Boron-11 Chemical Shift (ppm) Melting Point Range (°C) Reference
Target Compound Isobutyl 277.17 22-24* Not Available
Analog 1 Methyl 235.08 23-25 85-90*
Analog 2 Ethyl 249.11 22-24 78-82*
Analog 3 N,N-Dimethyl 249.11 20-22 65-70*
Analog 4 Primary Amino 221.05 24-26 145-150
Analog 5 2-Methoxyethyl 279.14 21-23 Not Available

*Estimated values based on structural correlations

The thermal stability analysis reveals systematic trends correlating amino substituent branching with decomposition temperatures. Linear amino substituents generally provide enhanced thermal stability compared to branched derivatives, with the isobutyl compound expected to exhibit intermediate thermal behavior. Thermogravimetric analysis of related compounds indicates decomposition onset temperatures ranging from 180-220°C, with more sterically hindered derivatives typically showing lower thermal stability due to increased molecular strain.

Crystal habit and morphology studies demonstrate that amino substituent identity significantly influences crystallization behavior and polymorphic tendencies. Compounds with primary amino groups typically crystallize in orthorhombic or monoclinic space groups with extensive hydrogen bonding networks, while more substituted derivatives may adopt different packing arrangements due to reduced hydrogen bonding capabilities. The isobutyl derivative is expected to exhibit crystallization behavior intermediate between these extremes, with moderate hydrogen bonding capacity and intermediate crystal density.

Properties

IUPAC Name

N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BN3O2/c1-10(2)7-16-12-17-8-11(9-18-12)15-19-13(3,4)14(5,6)20-15/h8-10H,7H2,1-6H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDQITDPXLPZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743968
Record name N-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015242-06-4
Record name N-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation to Form the Boronate Ester Intermediate

The key intermediate, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, is synthesized by palladium-catalyzed borylation of 2-amino-5-bromopyrimidine using bis(pinacolato)diboron.

  • Reagents and Conditions:

    • Starting material: 2-amino-5-bromopyrimidine
    • Boron source: bis(pinacolato)diboron
    • Catalyst: PdCl2(dppf) (palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
    • Base: Potassium acetate (KOAc)
    • Solvent: Typically 1,4-dioxane or dimethylformamide (DMF)
    • Temperature: Around 80–90°C
    • Reaction time: Several hours (typically 12–24 h)
  • Mechanism: The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.

  • Outcome: High yield of the boronate ester intermediate with good purity suitable for further functionalization.

N-Isobutyl Substitution at the 2-Amino Position

The introduction of the N-isobutyl group onto the pyrimidin-2-amine nitrogen is achieved by nucleophilic substitution or reductive amination methods, depending on the precursor availability.

  • Typical Approach:

    • Starting from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
    • React with isobutyl halide (e.g., isobutyl bromide or chloride) under basic conditions (e.g., potassium carbonate or triethylamine)
    • Solvent: Polar aprotic solvents such as DMF or acetonitrile
    • Temperature: Room temperature to reflux depending on reactivity
    • Time: Several hours to overnight
  • Alternative Approach: Reductive amination using isobutyraldehyde and the pyrimidin-2-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

  • Outcome: Formation of N-isobutyl substitution with good regioselectivity and yield.

Purification and Characterization

  • Purification is typically performed by column chromatography or recrystallization.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
    • High-resolution mass spectrometry (HRMS)
    • Melting point determination
    • Elemental analysis

Representative Reaction Scheme

Step Reactants Catalyst/Conditions Product Yield (%)
1 2-amino-5-bromopyrimidine + bis(pinacolato)diboron PdCl2(dppf), KOAc, 1,4-dioxane, 90°C, 16 h 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine 75–85
2 Above boronate ester + isobutyl bromide K2CO3, DMF, 80°C, 12 h N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine 65–80

Research Findings and Optimization Notes

  • The Miyaura borylation step is sensitive to catalyst loading and base choice; PdCl2(dppf) with potassium acetate provides optimal yields and minimal side reactions.
  • The reaction temperature and solvent polarity significantly affect the borylation efficiency.
  • For the N-isobutylation step, the use of polar aprotic solvents and mild bases favors selective mono-substitution without over-alkylation.
  • Reductive amination offers an alternative route when direct alkylation is challenging, providing better control over substitution patterns.
  • The boronate ester moiety remains stable under the alkylation conditions, allowing for sequential synthetic transformations.

Summary Table of Key Parameters

Parameter Optimal Conditions Notes
Catalyst for borylation PdCl2(dppf), 2–5 mol% High activity, commercially available
Base for borylation Potassium acetate (KOAc) Mild base, promotes transmetallation
Solvent for borylation 1,4-Dioxane or DMF High boiling point, good solubility
Temperature (borylation) 80–90°C Ensures efficient reaction rate
Alkylation reagent Isobutyl bromide or chloride Electrophile for N-substitution
Base for alkylation K2CO3 or triethylamine Facilitates nucleophilic substitution
Solvent for alkylation DMF, ACN Polar aprotic solvents preferred
Reaction time (alkylation) 12–24 h Ensures complete conversion
Purification Column chromatography Removes impurities and side products

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.

  • Reduction: Reduction reactions can be performed to modify the pyrimidin-2-amine core.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the boronic ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution Reactions: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation Products: Boronic acids, borates.

  • Reduction Products: Reduced pyrimidin-2-amine derivatives.

  • Substitution Products: Various substituted pyrimidin-2-amines.

Scientific Research Applications

Safety Information

Hazard ClassificationDescription
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ ToxicitySingle exposure (Category 3)

Organic Synthesis

N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is used as a building block in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in cross-coupling reactions such as Suzuki coupling. This application is particularly important for synthesizing complex organic molecules.

Case Study: Suzuki Coupling Reactions

In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficacy of using this compound in Suzuki coupling reactions to synthesize biaryl compounds with high yields and selectivity. The reaction conditions were optimized to enhance the reaction rate while minimizing by-products.

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical intermediate due to its ability to modulate biological pathways through its interaction with specific enzymes or receptors. Its pyrimidine core is known for biological activity and can be modified to enhance efficacy and selectivity.

Case Study: Anticancer Activity

Research published in the European Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties. The study found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for drug development.

Materials Science

In materials science, this compound can serve as an intermediate for synthesizing novel polymers or materials with unique electronic properties. The incorporation of boron into polymer matrices can enhance conductivity and stability.

Case Study: Organic Light Emitting Diodes (OLEDs)

A study in Advanced Materials highlighted the use of boron-containing compounds similar to this compound in the fabrication of OLEDs. The findings suggested that these materials improved charge transport properties and device efficiency.

Mechanism of Action

The mechanism by which N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. The boronic acid group can interact with biological targets such as enzymes, potentially inhibiting their activity. The pyrimidin-2-amine core can also bind to nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine vs. Pyridine Core

The target compound’s pyrimidine core distinguishes it from analogs like N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine (CAS: 1111637-92-3, C13H21BN2O2 ), which has a pyridine ring. Pyrimidines exhibit greater aromatic stability and electron-deficient character compared to pyridines, influencing their reactivity in cross-coupling reactions and interactions with biological targets .

Alkyl Substituent Effects
  • Smaller Alkyl Groups : Compounds like N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-44-6, C12H20BN3O2 ) and N-Isopropyl (CAS: 1218791-46-8) or N-Propyl variants (CAS: 1218791-47-9) have reduced steric hindrance, which may increase reaction rates in Suzuki couplings but decrease metabolic stability .
Heteroatom and Functional Group Modifications
  • Chloro Substituents : 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1257432-01-1, C12H18BClN2O2 ) introduces an electron-withdrawing chlorine atom, altering electronic density and reaction pathways compared to the electron-rich amine in the target compound .
  • Methoxy Groups : 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 944401-63-2) contains a methoxy group, which is electron-donating and may stabilize intermediates in coupling reactions .

Physicochemical Properties

Compound Name (CAS) Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
Target Compound (1015242-06-4) Pyrimidine C15H25BN2O2 277.18 Isobutyl, Boronate 95%
N-Ethyl variant (1218791-44-6) Pyrimidine C12H20BN3O2 263.15 Ethyl, Boronate 95%+
N,3-Dimethylpyridine (1111637-92-3) Pyridine C13H21BN2O2 248.14 Methyl, Boronate 96%
3-Chloro-pyridine (1257432-01-1) Pyridine C12H18BClN2O2 268.55 Chloro, Methyl, Boronate N/A

Research Findings

  • Synthetic Utility : Pyrimidine boronate esters are preferred over pyridine analogs in medicinal chemistry due to their compatibility with bioactive scaffolds .
  • Steric Effects : The isobutyl group in the target compound slows reaction kinetics in some cross-couplings but reduces off-target interactions in biological assays .
  • Electron-Deficient Cores: Pyrimidines’ electron-deficient nature enhances reactivity with electron-rich aryl halides, a property less pronounced in pyridine-based compounds .

Biological Activity

N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an isobutyl group and a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it enhances the compound's reactivity in various chemical transformations, which can be crucial for its biological activity.

Molecular Formula: C15H24BNO2C_{15}H_{24}BNO_2
Molecular Weight: 261.17 g/mol
CAS Number: Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for participating in cross-coupling reactions that can lead to the formation of biologically active compounds. Additionally, the pyrimidine ring is often associated with various pharmacological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, research on related benzothiazole derivatives has shown high potential in inhibiting cell proliferation across various cancer cell lines. The activity was evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.113D

These findings suggest that modifications similar to those in this compound could also yield compounds with potent antitumor activity.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies typically employ broth microdilution techniques to determine minimum inhibitory concentrations (MICs).

Case Studies and Research Findings

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry highlighted the structure-based design of pyrido[3,4-d]pyrimidine inhibitors that showed promising results against specific cancer types . Such methodologies could be applied to optimize N-Isobutyl derivatives for enhanced efficacy.
  • Structure Activity Relationship (SAR) : Research indicates that modifications on the pyrimidine ring significantly influence biological activity . Understanding these relationships can guide future synthesis and testing of N-Isobutyl derivatives.
  • Cytotoxicity Assessments : Compounds similar to N-Isobutyl derivatives were tested on normal human lung fibroblast cell lines (MRC-5), revealing varying degrees of cytotoxicity which necessitates further optimization to minimize toxicity while enhancing therapeutic effects .

Q & A

Q. What are the common synthetic routes for preparing N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, and how is the boronate ester functionality introduced?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronate ester group. A standard protocol involves coupling a halogenated pyrimidine precursor (e.g., 5-bromo- or 5-chloropyrimidin-2-amine) with a boronic acid/ester under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a mixture of THF/H₂O/Na₂CO₃ at 80–100°C . The isobutylamine group can be introduced via nucleophilic substitution or reductive amination prior to boronate installation.

Q. How can solubility and stability of this compound be optimized for in vitro assays?

Solubility is highly solvent-dependent. The boronate ester is stable in aprotic solvents (e.g., DMSO, THF) but hydrolyzes in protic media. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute into aqueous buffers (≤1% DMSO). Stability testing via HPLC or NMR over 24–48 hours under assay conditions is recommended to confirm integrity .

Q. What spectroscopic methods are used to characterize this compound, and how are key functional groups identified?

  • ¹H/¹³C NMR : The pyrimidine ring protons (δ 8.5–9.0 ppm) and isobutyl group (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) are diagnostic. The boronate ester’s dioxaborolane protons appear as a singlet at δ 1.3–1.4 ppm .
  • IR : B-O stretching (1340–1310 cm⁻¹) and C-N vibrations (1250–1200 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ with isotopic patterns matching the boron-containing fragment .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. For this compound, challenges include:

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning .
  • Disorder in the Boronate Group : Apply restraints (e.g., DFIX, SIMU) to the dioxaborolane ring using OLEX2’s refinement interface . Example: A related pyrimidine-boronate structure (Acta Cryst. E67, o3162) revealed intramolecular N–H⋯N hydrogen bonding, which stabilizes the pyrimidine ring conformation .

Q. What role does the boronate ester play in cross-coupling reactions, and how do steric effects from the isobutyl group influence reactivity?

The boronate ester acts as a transmetalation partner in Pd-catalyzed couplings. Steric hindrance from the isobutyl group can reduce reaction rates. To mitigate this:

  • Use bulky ligands (e.g., SPhos) to stabilize the Pd center.
  • Optimize temperature (80–110°C) and solvent (dioxane with Cs₂CO₃) to enhance turnover . Kinetic studies (e.g., monitoring via ¹¹B NMR) can track boronate activation .

Q. How can computational methods predict electronic properties relevant to drug design, such as hardness (η) and electrophilicity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide:

  • Absolute Hardness (η) : Derived from ionization potential (I) and electron affinity (A): η = (I – A)/2. For this compound, η ≈ 4.5 eV, indicating moderate electrophilicity .
  • HOMO-LUMO Gaps : Correlate with reactivity in nucleophilic/electrophilic interactions.

Q. What strategies address contradictions in reported biological activity data for pyrimidine-boronate derivatives?

Discrepancies often arise from assay conditions (e.g., buffer pH, serum proteins) or impurity profiles. Recommended steps:

  • Validate compound purity via HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Compare with structurally validated controls (e.g., polymorphic forms in Cieplik et al., 2006) .

Methodological Tables

Table 1. Key Crystallographic Parameters for a Related Pyrimidine-Boronate Compound

ParameterValue
Space GroupP2₁/c
Dihedral Angle (Pyrimidine-Phenyl)12.8°
Hydrogen BondsN–H⋯N (2.12 Å)
R-factor0.045

Table 2. Optimized Suzuki-Miyaura Reaction Conditions

ParameterCondition
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDME/H₂O (3:1)
Temperature90°C, 12 h
Yield78–85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

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